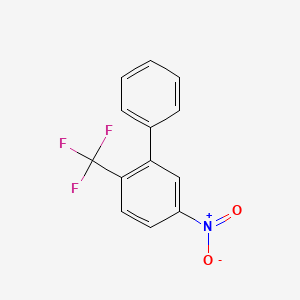

5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl

Description

Contextual Significance within Organic Chemistry and Advanced Materials Science

In the realm of organic chemistry, 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl serves as a valuable intermediate for the synthesis of more complex molecules. evitachem.com The presence of both a nitro group and a trifluoromethyl group, which are strong electron-withdrawing groups, significantly influences the reactivity of the biphenyl (B1667301) system. evitachem.com This makes the compound a versatile precursor for creating a variety of derivatives through reactions such as reduction of the nitro group to an amine or further electrophilic substitution on the aromatic rings. evitachem.com

The trifluoromethyl group is of particular importance in medicinal chemistry and materials science. Its incorporation into organic molecules can enhance properties such as metabolic stability and lipophilicity, which are critical for the development of new pharmaceutical agents. researchgate.net In the context of advanced materials, the inclusion of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. evitachem.com The unique electronic properties of nitro- and trifluoromethyl-substituted biphenyls also make them potential candidates for applications in optoelectronics and as components of liquid crystals.

Overview of Research Trajectories and Academic Significance of Substituted Biphenyls

Substituted biphenyls represent a significant class of compounds in academic and industrial research. beilstein-journals.org The historical development of synthetic methods to create these compounds, such as the Ullmann reaction and the more recent palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has been a major focus of organic chemistry. beilstein-journals.org These advancements have enabled the synthesis of a vast array of biphenyl derivatives with tailored properties.

A key area of research in substituted biphenyls is the study of atropisomerism, a type of stereoisomerism that arises from restricted rotation around the single bond connecting the two phenyl rings. google.com The presence of bulky substituents in the ortho positions can hinder this rotation, leading to stable, chiral atropisomers. This has profound implications in areas such as asymmetric catalysis and the design of chiral materials.

Furthermore, the electronic effects of substituents on the biphenyl core are a major driver of research. The introduction of electron-donating or electron-withdrawing groups can tune the electronic and photophysical properties of the molecule. mdpi.com This has led to the investigation of substituted biphenyls in applications ranging from organic light-emitting diodes (OLEDs) to sensors for detecting specific analytes. mdpi.com Research into fluorinated biphenyls, in particular, has gained traction due to the unique properties conferred by fluorine substitution, including altered biological activity and enhanced material performance. nih.gov

Scope and Objectives of Focused Academic Inquiry on the Compound

A focused academic inquiry into this compound is driven by several key objectives. Primarily, researchers aim to fully characterize its physicochemical properties, including its molecular structure, spectroscopic data, and thermal behavior. While general properties can be inferred from related compounds, specific experimental data for this molecule is crucial for its effective application.

Another primary objective is the exploration of its synthetic utility. This involves developing efficient and scalable synthetic routes to the compound and investigating its reactivity in various chemical transformations. Understanding how the nitro and trifluoromethyl groups direct further functionalization is a key aspect of this research.

Finally, a significant goal is to evaluate the potential of this compound as a building block for advanced materials and biologically active compounds. This includes synthesizing derivatives and testing their properties, such as liquid crystalline behavior, photophysical characteristics, or inhibitory activity against biological targets. While direct research on this specific compound is not extensively published, studies on closely related nitro- and trifluoromethyl-substituted biphenyls provide a strong impetus for its investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651778-80-2 |

|---|---|

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

4-nitro-2-phenyl-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)12-7-6-10(17(18)19)8-11(12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

BZRYJACKYZJNRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 5 Nitro 2 Trifluoromethyl 1,1 Biphenyl

Retrosynthetic Analysis and Key Disconnections for Substituted Biphenyl (B1667301) Systems

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule to identify potential starting materials. amazonaws.com For 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl, the most prominent disconnection is at the C-C bond linking the two phenyl rings. This approach is central to many biaryl synthesis strategies, including the widely used palladium-catalyzed cross-coupling reactions. researchgate.net

This primary disconnection leads to two general synthetic pathways:

Pathway A: Coupling of a phenyl-containing nucleophile (e.g., phenylboronic acid or phenylzinc halide) with an electrophilic benzene (B151609) derivative bearing the nitro and trifluoromethyl groups (e.g., 1-halo-5-nitro-2-(trifluoromethyl)benzene).

Pathway B: Coupling of a phenyl-containing electrophile (e.g., a halobenzene) with a nucleophilic benzene derivative containing the nitro and trifluoromethyl groups (e.g., 5-nitro-2-(trifluoromethyl)phenylboronic acid).

A secondary retrosynthetic approach involves functionalizing a pre-formed biphenyl core. This strategy would start with 2-(trifluoromethyl)-1,1'-biphenyl and introduce the nitro group via electrophilic aromatic substitution (nitration). The regioselectivity of this reaction is a critical consideration.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making them ideal for synthesizing substituted biphenyls. researchgate.netmdpi.com These reactions generally involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.org

Suzuki-Miyaura Cross-Coupling with Fluorinated and Nitrated Aryl Precursors

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (typically a boronic acid or ester), is a premier method for biaryl synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of many starting materials. nih.gov The synthesis of fluorinated biphenyl derivatives is an area of significant interest, and Suzuki-Miyaura coupling has been shown to be effective for this purpose. mdpi.comgre.ac.uk

For the target molecule, a plausible Suzuki-Miyaura strategy would involve the reaction of a phenylboronic acid with a halogenated and functionalized benzene ring. For instance, the coupling of phenylboronic acid with 2-bromo-4-(trifluoromethyl)nitrobenzene or a similar precursor would yield the desired product. While electron-poor substrates can be challenging, optimized conditions, often involving specific palladium catalysts, ligands, and bases, have been developed to facilitate the coupling of fluorinated and nitrated aryl halides. acs.orgresearchgate.net

A representative reaction scheme is shown below: Phenylboronic acid + 1-Bromo-5-nitro-2-(trifluoromethyl)benzene --(Pd catalyst, Base)--> this compound

The choice of catalyst, such as Pd(PPh₃)₄ or systems using more advanced phosphine (B1218219) ligands, and a suitable base like cesium fluoride (B91410) (CsF) or potassium carbonate (K₂CO₃), is crucial for achieving high yields. researchgate.net

Other Metal-Mediated Carbon-Carbon Bond Formations (e.g., Negishi, Stille)

While the Suzuki-Miyaura reaction is prevalent, other palladium- or nickel-catalyzed cross-couplings offer alternative routes.

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron counterparts. organic-chemistry.org This reaction can be particularly useful for less reactive aryl halides and offers a broad scope. wikipedia.orgrsc.org The mechanism follows the same general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org A potential Negishi approach could involve reacting phenylzinc chloride with 1-halo-5-nitro-2-(trifluoromethyl)benzene. rsc.orgwikipedia.org

The Stille coupling utilizes organotin (stannane) reagents. wikipedia.orgorganic-chemistry.org Stannanes are stable and tolerant of many functional groups, but the toxicity of tin compounds is a significant drawback. organic-chemistry.orgrsc.org The reaction mechanism is analogous to other cross-coupling methods. rsc.org A feasible Stille reaction would couple tributyl(phenyl)stannane with a suitable 1-halo-5-nitro-2-(trifluoromethyl)benzene precursor in the presence of a palladium catalyst. wikipedia.orgrsc.org

| Coupling Reaction | Organometallic Reagent | Key Advantages | Common Catalysts |

| Suzuki-Miyaura | Arylboronic acid/ester | Low toxicity, high stability, broad substrate scope. nih.gov | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands. mdpi.comresearchgate.net |

| Negishi | Arylzinc halide | High reactivity, good for complex molecules. organic-chemistry.orgwikipedia.org | Pd(0) or Ni(0) complexes. wikipedia.org |

| Stille | Arylstannane | Tolerant of many functional groups, stable reagents. wikipedia.org | Pd(PPh₃)₄, Pd₂(dba)₃. organic-chemistry.orgrsc.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Introducing Nitro and Trifluoromethyl Moieties on Biphenyl Scaffolds

Nucleophilic aromatic substitution (SₙAr) provides a pathway to functionalize aromatic rings that are activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com

For SₙAr to be effective, a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it are required. libretexts.org In the context of this compound, SₙAr is more relevant for introducing the nitro group onto a biphenyl scaffold already containing a leaving group activated by the trifluoromethyl group. However, direct trifluoromethylation via an SₙAr mechanism is generally not feasible. The introduction of the nitro group via SₙAr could be envisioned if a suitable precursor, such as 5-fluoro-2-(trifluoromethyl)-1,1'-biphenyl, were available. The nitro group itself can also act as a leaving group under certain conditions, though this is less common. researchgate.netresearchgate.net

Directed Functionalization of Pre-formed Biphenyl Cores (e.g., Nitration, Trifluoromethylation)

An alternative to cross-coupling is the direct functionalization of a pre-existing biphenyl molecule.

Nitration: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. Nitrating 2-(trifluoromethyl)-1,1'-biphenyl would be a direct route to the target molecule. The phenyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director and strongly deactivating. The directing effects of these two substituents would need to be carefully considered. Nitration of biphenyl itself tends to favor substitution at the ortho and para positions. stackexchange.com The presence of the deactivating CF₃ group at the 2-position would likely direct the incoming nitro group to the 3'- or 5'-position on the unsubstituted ring and the 5-position on the substituted ring. A mixture of isomers would be expected, potentially requiring challenging purification. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed. beilstein-journals.org

Trifluoromethylation: The direct trifluoromethylation of an aromatic ring like 5-nitro-1,1'-biphenyl is a more modern approach. wikipedia.org This can be achieved through various methods, including radical, nucleophilic, or electrophilic trifluoromethylation pathways. Reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or hypervalent iodine-based electrophilic trifluoromethylating agents could potentially be used. beilstein-journals.orgwikipedia.org For example, a palladium-catalyzed C-H functionalization could introduce a trifluoromethyl group, although directing this functionalization to the specific 2-position of 5-nitrobiphenyl would be a significant challenge. lookchem.comresearchgate.net

| Functionalization | Reagents | Key Challenge |

| Nitration | HNO₃ / H₂SO₄ | Controlling regioselectivity to obtain the desired 5-nitro isomer. stackexchange.com |

| Trifluoromethylation | Ruppert-Prakash reagent, Umemoto reagents | Achieving site-selectivity at the 2-position. beilstein-journals.orgwikipedia.org |

Post-Synthetic Modifications of Precursor Biphenyls (e.g., Nitro Group Reductions to Amines)

The nitro group in this compound is a versatile functional handle that can be readily transformed into other groups. A common and important transformation is its reduction to an amine, which would yield 5-amino-2-(trifluoromethyl)-1,1'-biphenyl. This conversion dramatically changes the electronic properties of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is a highly efficient method. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of many other functional groups. commonorganicchemistry.com More recently, metal-free methods using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) have been developed. organic-chemistry.org

The choice of reducing agent can be critical if other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation if aryl halides are present. commonorganicchemistry.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The construction of the this compound scaffold is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins two aromatic rings, in this case, a derivative of phenylboronic acid and a halogenated nitro-trifluoromethyl benzene. The efficiency and yield of this transformation are highly dependent on the careful optimization of several key reaction parameters.

A plausible and commonly employed route involves the coupling of 1-bromo-2-(trifluoromethyl)-5-nitrobenzene with phenylboronic acid . The selection of the palladium catalyst, the base, the solvent system, and the reaction temperature are all critical for maximizing the yield and minimizing side products.

Catalyst and Ligand Selection: Palladium complexes are the catalysts of choice for Suzuki-Miyaura couplings. While Pd(PPh₃)₄ can be effective, modern research often utilizes more sophisticated catalyst systems. For substrates bearing electron-withdrawing groups like the nitro and trifluoromethyl groups, which can render the aryl halide less reactive, the use of specialized phosphine ligands is often necessary to achieve high yields. These ligands can be bulky and electron-rich, which promotes the oxidative addition step of the catalytic cycle. studylib.net

Base and Solvent System: The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent, such as toluene, dioxane, or dimethylformamide (DMF), with water is a common choice, as water can aid in the dissolution of the base and facilitate the reaction. nih.gov

Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the catalyst and the formation of unwanted byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and product purity. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.

A representative, though not specific to this exact compound, experimental setup for a Suzuki coupling involving an electron-poor aryl bromide might involve heating the aryl bromide and phenylboronic acid in a solvent mixture like toluene/water with a palladium catalyst and a base like sodium carbonate for several hours. researchgate.net

Table 1: Illustrative Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variation | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Catalyst activity and stability can vary significantly. |

| Ligand | PPh₃, Buchwald-type ligands | Ligands influence the efficiency of the catalytic cycle, especially with challenging substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength and solubility affect the transmetalation step. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solvent choice impacts solubility of reactants and catalyst, and reaction temperature. |

| Temperature | Room Temperature to Reflux | Balances reaction rate against potential for side reactions and catalyst decomposition. |

| Reactant Ratio | 1:1 to 1:1.5 (Aryl Halide:Boronic Acid) | A slight excess of the boronic acid can sometimes improve yields. |

This table presents a generalized set of parameters that would be systematically varied in an academic setting to optimize the synthesis of this compound. The optimal conditions would be determined experimentally.

Advanced Isolation and Purification Techniques for Research-Grade Purity (e.g., Chromatography, Recrystallization)

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalyst residues, and byproducts. Achieving research-grade purity necessitates the use of advanced isolation and purification techniques, primarily column chromatography and recrystallization.

Column Chromatography: This is a fundamental technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, a silica (B1680970) gel column is typically employed.

The process involves:

Sample Preparation: The crude reaction mixture is first concentrated to remove the bulk of the solvent. The residue is then dissolved in a minimal amount of a suitable solvent, or adsorbed onto a small amount of silica gel (dry loading).

Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent, often a mixture of hexanes and ethyl acetate (B1210297).

Elution: The prepared sample is loaded onto the top of the column. A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the components. The different compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel.

Fraction Collection: The eluent is collected in a series of fractions. Each fraction is then analyzed, usually by thin-layer chromatography (TLC), to identify which fractions contain the pure product.

For a compound like this compound, which is moderately polar, a solvent system of hexanes and ethyl acetate in a specific ratio would be optimized to achieve good separation from less polar byproducts and more polar impurities. studylib.net

Recrystallization: This technique is used to purify solid compounds and is based on the principle that the solubility of a compound in a solvent increases with temperature.

The steps for recrystallization are:

Solvent Selection: A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Dissolution: The impure solid is dissolved in the minimum amount of the hot solvent to create a saturated solution.

Cooling: The hot solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the target compound decreases, and it crystallizes out of the solution.

Filtration: The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

The purity of the recrystallized this compound can be assessed by techniques such as melting point analysis, where a sharp melting point close to the literature value indicates high purity.

Table 2: Common Purification Techniques for Substituted Biphenyls

| Technique | Principle | Application for this compound |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Primary purification method to separate the target compound from byproducts and catalyst residues. A typical eluent system would be a mixture of hexanes and ethyl acetate. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain highly pure, crystalline solid. A suitable solvent might be ethanol, methanol, or a mixture of solvents. |

| Thin-Layer Chromatography (TLC) | A rapid analytical technique to monitor reaction progress and identify pure fractions from column chromatography. | Used throughout the purification process to guide the separation. |

This table outlines the standard purification methods that would be employed to obtain research-grade this compound.

Advanced Elucidation of Molecular Structure and Conformation of 5 Nitro 2 Trifluoromethyl 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.

A comprehensive NMR analysis is fundamental to elucidating the precise molecular structure of 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl. This involves the use of various NMR techniques to probe the different nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic Proton Environments.

Detailed ¹H NMR data, including chemical shifts and coupling constants, would be necessary to assign each of the eight aromatic protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups would significantly influence the chemical shifts of the protons on their respective phenyl rings, causing them to appear at lower fields. The coupling patterns (e.g., doublets, triplets, doublet of doublets) would reveal the substitution pattern on each ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization.

A ¹³C NMR spectrum would provide the chemical shift for each of the 13 carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups, as well as the ipso-carbons of the biphenyl (B1667301) linkage, would exhibit characteristic chemical shifts. The quartet splitting pattern of the trifluoromethyl carbon due to coupling with the three fluorine atoms would also be a key identifying feature.

Multi-dimensional NMR Techniques for Detailed Structural Assignment and Conformational Dynamics.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about through-space interactions between protons on the two phenyl rings, offering critical insights into the preferred conformation and the rotational barrier around the biphenyl single bond.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions.

Vibrational spectroscopy provides a molecular fingerprint and is essential for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy.

The FT-IR spectrum of this compound would be expected to show strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ for asymmetric stretching and 1350-1330 cm⁻¹ for symmetric stretching). The trifluoromethyl group would also exhibit strong characteristic absorptions, usually in the region of 1350-1100 cm⁻¹. Additionally, bands corresponding to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹) would be present.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it a powerful tool for identifying functional groups and elucidating the structure of a molecule. Each molecule possesses a unique Raman spectrum, which serves as a molecular fingerprint.

For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its constituent functional groups. The presence of the nitro group (-NO₂) would likely result in strong symmetric and asymmetric stretching vibrations. Studies on related nitrophenol isomers have identified asymmetric stretching vibrations of the nitro group around 1333-1343 cm⁻¹ and symmetric stretching vibrations near 1430 cm⁻¹. westmont.edu The trifluoromethyl group (-CF₃) would also produce distinct vibrational modes. Furthermore, the biphenyl core would contribute a series of peaks related to C-C stretching, C-H bending, and ring breathing vibrations.

Analysis of the Raman spectrum could also offer insights into the conformational state of the molecule, such as the dihedral angle between the two phenyl rings. Changes in the position and intensity of certain Raman bands can be correlated with the degree of coplanarity of the biphenyl system.

Table 1: Expected Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | ~1330 - 1350 |

| Nitro (-NO₂) | Symmetric Stretch | ~1420 - 1440 |

| Trifluoromethyl (-CF₃) | C-F Stretches | ~1100 - 1200 |

| Biphenyl Core | Ring Breathing | ~1000 - 1100 |

| Biphenyl Core | C-C Inter-ring Stretch | ~1250 - 1300 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

Note: The wavenumbers are approximate and based on typical values for these functional groups in similar molecules.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight of a compound and for elucidating its fragmentation patterns under ionization. This information is crucial for confirming the elemental composition and for structural characterization.

For this compound (C₁₃H₈F₃N₂O₂), the calculated monoisotopic mass is 292.0514 g/mol . An HRMS analysis would be expected to confirm this mass with high accuracy, typically within a few parts per million (ppm).

The fragmentation pathways of this compound under electron ionization (EI) or other ionization methods would provide valuable structural information. Based on studies of similar nitroaromatic compounds, several characteristic fragmentation patterns can be anticipated. researchgate.netresearchgate.net The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. biust.ac.bw Other potential fragmentations could involve the loss of the trifluoromethyl group (CF₃), cleavage of the biphenyl linkage, and rearrangements of the aromatic rings.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 292.0514 | Molecular Ion |

| [M-NO₂]⁺ | 246.0583 | Loss of Nitro group |

| [M-CF₃]⁺ | 223.0558 | Loss of Trifluoromethyl group |

| [C₁₂H₈]⁺ | 152.0626 | Biphenyl fragment |

Note: The predicted m/z values are based on theoretical calculations and fragmentation patterns of related compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Conformation, Crystal Packing, and Dihedral Angle Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govangstrom.us This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted biphenyls provides insight into its likely solid-state conformation. nih.govnih.gov Biphenyl itself is known to be non-planar in the gas phase with a dihedral angle of about 45°, a result of steric hindrance between the ortho-hydrogens. westmont.edunih.gov In the solid state, the conformation can be influenced by crystal packing forces.

For this compound, the presence of bulky ortho-substituents (the trifluoromethyl group) would be expected to enforce a non-planar conformation with a significant dihedral angle between the two phenyl rings. Studies on other 2-substituted biphenyls have shown dihedral angles ranging from 30° to over 55°. nih.govnih.govevitachem.com The dihedral angle in this compound would be a key determinant of its electronic and steric properties.

An SC-XRD analysis would also reveal the crystal packing arrangement, including any intermolecular interactions such as C-H···O or π-π stacking, which stabilize the crystal lattice. eurjchem.com

Table 3: General Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Dihedral Angle | Expected to be > 45° |

| Intermolecular Interactions | e.g., Hydrogen bonds, van der Waals forces |

Note: This table represents the type of data that would be obtained from an SC-XRD experiment.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nih.govnih.gov These methods are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds.

This compound itself is not chiral. However, if appropriate substituents were introduced to create a chiral axis, for instance by having different substituents at the 2,2',6, and 6' positions, the resulting atropisomers could be studied by chiroptical spectroscopy. The high energy barrier to rotation around the biphenyl single bond, caused by steric hindrance from bulky ortho substituents, can lead to stable, resolvable enantiomers. nih.gov

For a hypothetical chiral analogue of this compound, ECD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint of one enantiomer. The spectrum of the other enantiomer would be a mirror image. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the enantiomers could be determined.

Computational and Theoretical Investigations of 5 Nitro 2 Trifluoromethyl 1,1 Biphenyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), the molecule's total energy, and the characteristics of its frontier molecular orbitals (FMOs). eurjchem.comnih.gov

Molecular Geometry Optimization: The geometry of this compound is characterized by the dihedral angle between the two phenyl rings. Due to the steric hindrance from the ortho-trifluoromethyl group, the rings are not coplanar. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can predict this dihedral angle. For a related compound, 4-(tert-Butyl)-4-nitro-1,1-biphenyl, DFT has been used to compare optimized gas-phase geometry with solid-phase experimental data. eurjchem.com In the case of this compound, the ortho-substituent is expected to induce a significant twist.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. wikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). wikipedia.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. eurjchem.com For this compound, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor. DFT calculations can quantify these energy levels and visualize the spatial distribution of these orbitals.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical results for similar compounds, as specific experimental or published computational data for this exact molecule is not readily available.)

| Property | Predicted Value |

| Optimized Dihedral Angle (°) | ~55-65 |

| Energy of HOMO (eV) | -7.8 |

| Energy of LUMO (eV) | -3.5 |

| HOMO-LUMO Gap (eV) | 4.3 |

Ab initio methods are based on first principles without the use of empirical parameters, offering a higher level of theoretical accuracy, albeit at a greater computational expense. youtube.com Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain more precise electronic properties. These methods are particularly useful for benchmarking DFT results and for cases where electron correlation effects are very important. For biphenyl (B1667301) systems, high-level coupled-cluster approaches have been used to resolve challenges in accurately computing rotational barriers. researchgate.net For this compound, ab initio calculations could provide a more refined picture of its electron distribution and polarizability. aps.orgaps.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Rotational Barriers around the Biphenyl Bond

Molecular Dynamics (MD) simulations are used to study the movement of atoms in a molecule over time, providing insights into its conformational landscape and dynamic behavior. mdpi.com For this compound, MD simulations are particularly valuable for investigating the rotation around the C-C single bond connecting the two phenyl rings.

The presence of the bulky trifluoromethyl group at the ortho position creates a significant energy barrier to rotation. MD simulations, often employing force fields parameterized from quantum mechanical data, can map out the potential energy surface as a function of the dihedral angle. mdpi.comresearchgate.net This allows for the calculation of the rotational energy barrier, which is the energy required for the molecule to transition from one stable conformation to another. The height of this barrier determines whether the molecule can be resolved into stable atropisomers at a given temperature. Benchmarking studies have shown that certain DFT functionals, when corrected for dispersion interactions, can accurately predict these barriers. rsc.org

Table 2: Predicted Rotational Energy Barriers for Substituted Biphenyls (Note: This table presents illustrative data based on general findings for substituted biphenyls to provide context.)

| Biphenyl Derivative | Ortho Substituents | Predicted Rotational Barrier (kcal/mol) |

| Biphenyl | H, H | ~2 |

| 2-Methylbiphenyl | H, CH₃ | ~7-10 |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | ~19 |

| This compound | H, CF₃ | ~15-20 (Estimated) |

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, has become a standard tool in structural chemistry. rsc.org For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR spectra can help in assigning the peaks observed in experimental spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei, so accurate prediction requires a good quality optimized geometry and an appropriate level of theory. idc-online.comresearchgate.netnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can help in the assignment of bands in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the computational methods and the neglect of anharmonicity. nist.govnist.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. For this compound, this could involve studying its synthesis (e.g., Suzuki coupling) or its subsequent reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For instance, in a nucleophilic aromatic substitution reaction involving this molecule, computational methods could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (a reaction intermediate), and the departure of the leaving group. chemrxiv.orgrsc.org The influence of the nitro and trifluoromethyl groups on the stability of the transition state and intermediates can be quantified, providing a deeper understanding of the reaction's feasibility and regioselectivity.

Analysis of Substituent Effects (Nitro and Trifluoromethyl) on Electronic and Steric Properties

The chemical behavior of this compound is largely dictated by its two powerful substituents.

Electronic Effects: Both the nitro (NO₂) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing. nih.govnih.gov The nitro group exerts its effect through both resonance (mesomeric) and inductive effects, while the trifluoromethyl group acts primarily through a strong inductive effect. nih.gov These effects significantly lower the electron density of the biphenyl system, particularly the ring to which they are attached. This makes the aromatic rings more susceptible to nucleophilic attack and less prone to electrophilic attack compared to unsubstituted biphenyl. Computational analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom, providing a detailed picture of these electronic effects. rsc.orgrsc.orgrsc.org

Steric Effects: The trifluoromethyl group at the ortho-position (position 2) exerts a significant steric effect. As previously discussed, this steric bulk forces the two phenyl rings out of planarity, which has important consequences for the molecule's electronic properties. The reduced coplanarity disrupts the π-conjugation between the rings, which can affect the molecule's UV-Vis absorption spectrum and its ability to conduct charge. The steric hindrance can also influence the molecule's reactivity by blocking access to certain reaction sites.

Reactivity Profiles and Mechanistic Studies of 5 Nitro 2 Trifluoromethyl 1,1 Biphenyl and Its Analogues

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

Electrophilic Aromatic Substitution (EAS) on the 5-nitro-2-(trifluoromethyl)-1,1'-biphenyl system is significantly challenging due to the powerful deactivating effects of both the nitro and trifluoromethyl substituents. nih.govwikipedia.org Both the -NO₂ and -CF₃ groups are strong electron-withdrawing groups, which reduce the nucleophilicity of the aromatic ring to which they are attached (Ring A), making it highly resistant to attack by electrophiles. nih.govresearchgate.net

In principle, any EAS reaction would be directed by the combined influence of all substituents.

Ring A (substituted with -NO₂ and -CF₃): This ring is strongly deactivated. The -NO₂ and -CF₃ groups are both meta-directing. Therefore, electrophilic attack on this ring, though highly unfavorable, would be predicted to occur at the C4 or C6 positions, which are meta to the -NO₂ group and ortho/para to the other ring, but also ortho/meta to the -CF₃ group. The steric hindrance from the adjacent phenyl ring and the trifluoromethyl group would also play a significant role in directing any potential substitution.

Ring B (unsubstituted phenyl group): This ring is activated by the substituted phenyl ring (which acts as an ortho-, para-directing group) relative to the extreme deactivation of Ring A. Therefore, electrophilic substitution is far more likely to occur on Ring B. The substitution pattern will be directed to the ortho (C2') and para (C4') positions. Due to steric hindrance from the rest of the molecule at the ortho position, the para position (C4') is the most probable site for electrophilic attack.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. hud.ac.uk However, the harsh conditions required for these reactions on such a deactivated system might lead to side reactions or degradation.

Nucleophilic Displacement Reactions (e.g., on the Nitro Group or other Activated Centers)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring (Ring A) towards Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com For the SₙAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.orgnih.gov

In this compound, there is no inherent leaving group like a halide at the positions activated by the nitro group (C2, C4, or C6). However, the nitro group itself can act as a leaving group in SₙAr reactions, a process that is well-documented for compounds with sufficient activation. rsc.orgacs.orgrsc.org For instance, studies on dinitro- and trinitrobenzene have shown that piperidine (B6355638) can displace a nitro group in a reaction that follows second-order kinetics. rsc.org The reaction of 1,4-dinitrobenzene (B86053) with various phenoxides to yield diphenyl ethers further demonstrates the viability of the nitro group as a nucleofuge. rsc.org

For this compound, a strong nucleophile could potentially attack the C5 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). The presence of the -CF₃ group at the ortho position would further enhance the electrophilicity of the C5 carbon, potentially facilitating the attack.

| Substrate | Nucleophile | Leaving Group | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Dinitrobenzene | Piperidine | -NO₂ | Quantitative yield, second-order kinetics observed. | rsc.org |

| 1,4-Dinitrobenzene | Sodium Phenoxide | -NO₂ | Forms diphenyl ether product via nitro group displacement. | rsc.org |

| 2,4-Dinitrochlorobenzene | Hydroxide | -Cl | Classic example of SₙAr with halide as leaving group. | wikipedia.org |

| Nitroimidazoles | Carbon Nucleophiles (1,3-dicarbonyls) | -NO₂ | Catalyst-free displacement in water, activated by the heterocyclic ring. | nih.gov |

Reduction Chemistry of the Nitro Moiety to Amino or Other Functional Groups

The reduction of the aromatic nitro group is one of its most important and widely used transformations, providing a route to synthetically versatile anilines. wikipedia.orgmasterorganicchemistry.com This conversion can be achieved through various methods, which are generally highly efficient for substrates like this compound.

Catalytic Hydrogenation: This is a common and clean method for reducing nitroarenes. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas (H₂). wikipedia.orgmasterorganicchemistry.com The process proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.comgoogle.com The reduction is highly chemoselective for the nitro group, leaving other functional groups like the -CF₃ and the biphenyl system intact. Mechanochemical methods using Pd/C and ammonium (B1175870) formate (B1220265) as a hydrogen source have also been developed as a facile and clean approach. mdpi.comnih.gov

Metal/Acid Reduction: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions generate the corresponding anilinium salt, which is then neutralized to afford the free amine.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or trichlorosilane (B8805176) (HSiCl₃) can also be employed for the reduction of nitro groups, often with high chemoselectivity. wikipedia.orggoogle.com Electrochemical methods have also been successfully applied to the reduction of nitrobenzotrifluorides. acs.org

The product of this reduction, 5-amino-2-(trifluoromethyl)-1,1'-biphenyl , is a valuable synthetic intermediate. The transformation of the deactivating, meta-directing -NO₂ group into a strongly activating, ortho,para-directing amino (-NH₂) group completely alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Reactions Involving the Trifluoromethyl Group (e.g., Defluorination, Radical Reactions)

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions, which is a primary reason for its incorporation into pharmaceuticals. nih.gov However, recent advances in synthetic methodology have enabled transformations of the aryl-CF₃ group.

Hydrodefluorination: It is possible to replace a single fluorine atom from the -CF₃ group with hydrogen to form a difluoromethyl (-CF₂H) group. This has been accomplished via an organophotoredox protocol using an organophotocatalyst and a hydrogen atom donor under blue light irradiation. nih.govacs.org This reductive defluorination is particularly effective for electron-deficient trifluoromethylarenes, a category to which this compound belongs. Electrochemical methods have also been developed for both mono- and di-hydrodefluorination of trifluoromethylarenes. nih.govbris.ac.uk

Defluoroallylation: A fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes has been reported to produce allylated α,α-difluorobenzylic compounds. nih.govacs.org Mechanistic studies suggest this proceeds via a base-induced single electron transfer pathway.

Radical Reactions: The photocatalytic one-electron reduction of hypervalent iodine-based trifluoromethylating agents can generate the highly electrophilic trifluoromethyl radical (•CF₃). princeton.edubeilstein-journals.org While this is a method to introduce a -CF₃ group, it highlights the potential for the aryl-CF₃ bond to be involved in radical processes under specific photoredox or electrochemical conditions.

Catalyst-Mediated Transformations of the Compound

The synthesis and further functionalization of this compound heavily rely on catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling.

Synthesis via Suzuki-Miyaura Coupling: The most direct route to synthesize the parent compound is the Suzuki-Miyaura reaction. diva-portal.orgresearchgate.net This would involve the palladium-catalyzed cross-coupling of an arylboronic acid (or its ester) with an aryl halide. Two plausible pathways are:

Coupling of (5-nitro-2-(trifluoromethyl)phenyl)boronic acid with bromobenzene or iodobenzene .

Coupling of 2-bromo-4-nitrobenzotrifluoride with phenylboronic acid . google.com The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). google.comgre.ac.uk The presence of strong electron-withdrawing groups can influence reaction yields. google.comacs.org

Further Functionalization: The biphenyl scaffold can be subjected to further catalyst-mediated C-H activation/functionalization reactions. While the electron-poor nature of Ring A makes it a challenging substrate, Ring B could potentially undergo directed C-H functionalization.

Trifluoromethylation Reactions: While not a reaction of the compound, it's relevant to note that catalyst-mediated trifluoromethylation is a key method for creating such molecules. Copper- and palladium-catalyzed reactions are used to form Ar-CF₃ bonds from aryl halides or boronic acids using various CF₃ sources. researchgate.netnih.govthieme-connect.comorganic-chemistry.org

Investigation of Reaction Kinetics and Thermodynamics

The concepts of kinetic versus thermodynamic control are crucial for predicting reaction outcomes. libretexts.orgopenstax.org A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control (typically at higher temperatures where reactions are reversible) yields the most stable product. libretexts.orgmasterorganicchemistry.com

Kinetic studies on the nucleophilic aromatic substitution of related compounds highlight the electronic effects of substituents. For example, a study on the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls showed that the reaction rates are influenced by the electronic nature of the substituent on the second ring.

In another relevant study, the kinetics of a trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, were compared to its non-nitrated analogue. The results showed that the introduction of the electron-withdrawing nitro group significantly increased the reaction rate. beilstein-journals.org

| Compound | kdecomp (s⁻¹) | Relative Rate | Key Feature | Reference |

|---|---|---|---|---|

| 1-(Trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | (1.3 ± 0.1) × 10⁻⁴ | 1 | Baseline reactivity of the non-nitrated scaffold. | beilstein-journals.org |

| 5-Nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | (1.1 ± 0.1) × 10⁻³ | ~8.5 | Nitro group enhances reactivity by nearly an order of magnitude. | beilstein-journals.org |

Data derived from reaction with p-TsOH in MeCN.

Thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of activation can be derived from temperature-dependent kinetic studies to construct a complete reaction profile. researchgate.net

Electrochemical Characterization and Redox Behavior (e.g., Cyclic Voltammetry)

The electrochemical properties of this compound are dominated by the reducible nitro group. The presence of two strong electron-withdrawing groups (-NO₂ and -CF₃) makes the molecule susceptible to reduction.

Cyclic voltammetry (CV) is a key technique for studying such redox behavior. researchgate.net Studies on analogous compounds provide a clear picture of the expected behavior. For example, the CV of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one shows a quasi-reversible reduction event corresponding to the formation of a radical anion. beilstein-journals.org The reduction potential is significantly influenced by the electron-withdrawing substituents. The nitro group makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential).

| Compound | Cathodic Peak Potential (Epc vs Ag/Ag⁺) | Key Feature | Reference |

|---|---|---|---|

| 1-(Trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | -1.10 V | Baseline reduction potential. | beilstein-journals.org |

| 5-Nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | -0.81 V | Nitro group makes reduction significantly easier (less negative potential). | beilstein-journals.org |

Conditions: 1 mM solution in anhydrous MeCN + 0.1 M Bu₄NBF₄, platinum electrode, scan rate = 0.1 V/s.

The one-electron reduction of the nitro group in this compound would form a nitro radical anion. The stability and subsequent reactions of this radical anion would depend on the solvent and reaction conditions. researchgate.net This electrochemical behavior is fundamental to understanding its potential role in photoredox catalysis and other single-electron transfer processes.

Advanced Applications and Functionalization in Non Clinical Fields

Development in Material Science Research

In material science, the structural motifs present in 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl are instrumental in designing polymers with specialized properties for demanding applications.

The combination of trifluoromethyl (CF3) and biphenyl (B1667301) units is particularly valuable in the synthesis of advanced polyimides. While the direct polymerization of this compound is not prominently documented, its structural precursor, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is a key reactant in creating the monomer units for these polymers. uva.es The process involves a nucleophilic aromatic substitution where the precursor reacts with diol compounds to form dinitro-functionalized biphenyl ethers. These dinitro compounds are then chemically reduced to form diamine monomers. uva.es

These specialized diamine monomers, which contain both the CF3 group and the biphenyl architecture, are then polymerized with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce fluorinated aromatic polyimides. uva.es

Key Properties and Research Findings:

Enhanced Gas Separation: The incorporation of bulky and rigid CF3 groups into the polymer backbone disrupts efficient chain packing. dntb.gov.ua This creates increased fractional free volume within the polymer matrix, leading to higher gas permeability, a crucial factor for efficient gas separation membranes. uva.es

Improved Processability: Fluorinated polyimides exhibit excellent solubility in organic solvents, which facilitates their processing into thin films and membranes. researchgate.net This solubility is a significant advantage over many traditional aromatic polyimides.

Thermal and Mechanical Stability: Polyimides derived from trifluoromethyl-containing biphenyl diamines demonstrate high thermal stability, with decomposition temperatures often exceeding 450°C. researchgate.netmdpi.com They can be cast into flexible and tough films with high tensile strengths (92–145 MPa) and high glass transition temperatures (Tg) in the range of 345–366°C, making them suitable for flexible electronics. researchgate.netmdpi.com

Low Dielectric Constant: The presence of fluorine atoms leads to polymers with low dielectric constants and low water absorption. nih.govacs.org An optimized fluorinated polyimide containing a biphenyl structure and trifluoromethyl groups achieved a low dielectric constant of 2.312 at 1 MHz, a critical property for materials used in high-frequency soft electronics. mdpi.com

| Property | Observed Value/Characteristic | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Up to 402°C | mdpi.com |

| Thermal Decomposition (5% weight loss) | > 450°C (up to 563°C) | researchgate.netmdpi.com |

| Tensile Strength | 92 - 233 MPa | researchgate.netmdpi.com |

| Dielectric Constant (at 1 MHz) | As low as 2.312 | mdpi.com |

| Solubility | Soluble in common organic solvents | researchgate.net |

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

The this compound structure serves as a valuable intermediate in organic synthesis, primarily by providing a scaffold that can be further modified. The nitro group, in particular, is a versatile functional group that can be readily converted into other groups, most notably an amine.

As detailed in the synthesis of polyimide monomers, precursors like 1-chloro-4-nitro-2-(trifluoromethyl)benzene are fundamental starting materials. uva.esexpresspolymlett.com The synthesis pathway involves two main steps:

Building the Biphenyl Structure: A nucleophilic aromatic substitution reaction is carried out where a phenoxide displaces a halogen (e.g., chlorine) on the nitro-trifluoromethyl-benzene ring. This step builds the core biphenyl ether linkage. uva.es

Functional Group Transformation: The nitro groups on the resulting biphenyl compound are then reduced to primary amines (-NH2). This reduction is a key process, as the purity of the resulting diamine monomer is essential for achieving high molecular weight polymers. uva.es

This dinitro-to-diamine conversion highlights the role of the nitro-biphenyl structure as a stable, yet transformable, intermediate. This strategy is also employed in the synthesis of novel tetraamines for polybenzimidazoles used in high-temperature proton exchange membrane fuel cells, starting from 4-nitro-2-(trifluoromethyl)chlorobenzene. researchgate.net Furthermore, compounds like 2-chloro-5-nitrobenzotrifluoride are used to synthesize dinitro intermediates that are subsequently reduced to diamines for creating highly organosoluble and transparent polyamides. expresspolymlett.com

The presence of both the electron-withdrawing nitro and trifluoromethyl groups makes the aromatic ring electron-deficient, which facilitates the initial nucleophilic aromatic substitution step, a cornerstone of its utility as a synthetic intermediate. beilstein-journals.org

Probes for Mechanistic Studies in Chemical Biology

While the specific compound this compound is not extensively documented as a chemical probe in publicly available research, the principles of its potential application can be understood through the broader context of chemical probe design and mechanistic studies in chemical biology. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function and role in biological processes. The design of such probes often incorporates specific structural features to enable their function.

The structural components of this compound, namely the nitro group and the trifluoromethyl group, are commonly found in compounds developed for biological applications. The nitro group is a strong electron-withdrawing group, which can be crucial for molecular recognition and interaction with biological targets. It can also be metabolically reduced in cellular environments, a property that has been exploited in the design of hypoxia-selective probes. The trifluoromethyl group is known for its ability to enhance metabolic stability and membrane permeability of molecules. Its lipophilicity and steric bulk can also influence binding affinity and selectivity for a target protein.

Conceptual Application in Mechanistic Studies:

A hypothetical application of a compound like this compound as a chemical probe could involve its use to investigate the mechanism of a particular enzyme or cellular pathway. For instance, if this compound were found to inhibit an enzyme, further studies would be designed to elucidate the mechanism of inhibition. This could involve kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insights into whether the probe binds to the enzyme's active site or an allosteric site.

Functionalization of the biphenyl scaffold would likely be a key step in developing it into a versatile chemical probe. For example, the introduction of a reactive group could allow for covalent labeling of the target protein, enabling its identification and isolation. Alternatively, the attachment of a reporter group, such as a fluorophore, would enable the visualization of the target's localization and dynamics within living cells using fluorescence microscopy.

Research Findings on Structurally Related Probes:

While direct research on this compound as a probe is not available, studies on other molecules containing nitro and trifluoromethyl groups highlight their utility in chemical biology. For example, nitroaromatic compounds have been developed as probes for detecting enzymatic activity and for imaging hypoxic conditions in tumors. Similarly, trifluoromethyl-containing molecules have been widely used as inhibitors and probes for various enzymes and receptors due to their unique properties.

The development of a novel chemical probe based on the this compound scaffold would require a systematic investigation of its biological activity, target identification, and mechanism of action. Such studies would contribute to the broader understanding of the biological processes in which its target is involved.

Data on Related Compounds in Chemical Biology

To illustrate the types of data generated in the study of chemical probes, the following table summarizes hypothetical findings for a probe with similar structural motifs.

| Parameter | Finding | Implication for Mechanistic Studies |

| Target Engagement | Binds to Enzyme X with a dissociation constant (Kd) of 500 nM. | Demonstrates specific interaction with a biological target. |

| Enzyme Inhibition | Inhibits Enzyme X activity with an IC50 of 1.2 µM. | Confirms functional modulation of the target. |

| Mechanism of Action | Kinetic analysis reveals competitive inhibition. | Suggests the probe binds to the active site of the enzyme. |

| Cellular Activity | Reduces the level of a specific metabolite in cells. | Links target engagement to a downstream cellular effect. |

| Target Identification | Covalent labeling and proteomic analysis identify Enzyme X as the primary target. | Validates the specificity of the probe in a complex biological system. |

Derivatives, Analogues, and Structure Activity Relationships in Academic Context

Systematic Synthesis and Characterization of Structural Analogues with Varied Substituents on the Biphenyl (B1667301) Core

The generation of structural analogues of 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl is crucial for developing extensive structure-activity relationship (SAR) libraries. The synthesis of such derivatives typically relies on cross-coupling reactions to form the central biphenyl bond, followed by functional group manipulations.

Synthesis Strategies: The most common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide. For the synthesis of the parent compound and its analogues, two primary routes are feasible:

Coupling of a boronic acid derivative of one ring with a halide of the other.

Introducing nitro or trifluoromethyl groups onto a pre-formed biphenyl scaffold, although this can present challenges with regioselectivity.

A general synthetic approach for creating a library of analogues would involve preparing a key intermediate, such as 5-bromo-2-(trifluoromethyl)aniline (B1292830) or 1-bromo-2-nitro-4-(trifluoromethyl)benzene, and coupling it with a diverse range of substituted phenylboronic acids. Subsequent modifications, such as the reduction of the nitro group to an amine or its displacement, can provide further diversity. mdpi.com For instance, pyrazole-containing biphenyl derivatives have been synthesized using multi-step reactions starting from precursors like 4-acetylbenzoic acid and substituted phenylhydrazines. nih.gov

Characterization: The characterization of newly synthesized analogues is fundamental to confirming their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the connectivity of atoms and the successful incorporation of fluorine-containing groups. For example, the ¹³C NMR chemical shift of the carbon atom attached to an iodine (a common precursor) is sensitive to the electronic environment, indicating the effect of nearby electron-withdrawing groups. beilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compounds. mdpi.com

X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides unambiguous proof of the molecular structure, including the dihedral angle between the phenyl rings and the precise geometry of the substituents. nih.gov

Table 1: Potential Precursors for Synthesis of Analogues This interactive table shows potential starting materials for the synthesis of this compound analogues via Suzuki coupling.

| Precursor A (Aryl Halide) | Precursor B (Arylboronic Acid) | Resulting Substituent Pattern |

| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | Phenylboronic acid | Parent Compound |

| 2-Bromo-4-nitrotoluene | (2-(Trifluoromethyl)phenyl)boronic acid | Methyl group on nitro-bearing ring |

| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)boronic acid | Methoxy group on second ring |

| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | (3-Cyanophenyl)boronic acid | Cyano group on second ring |

Influence of Nitro and Trifluoromethyl Groups on Molecular Properties and Reactivity

The nitro (NO₂) and trifluoromethyl (CF₃) groups are two of the most potent electron-withdrawing groups used in medicinal chemistry, and their presence on the biphenyl scaffold imparts distinct and powerful electronic effects. evitachem.comnih.gov

Trifluoromethyl (CF₃) Group: This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. nih.gov It is also highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes. nih.gov The CF₃ group is generally metabolically stable, making it a desirable substituent for improving the pharmacokinetic profile of drug candidates. nih.gov

Nitro (NO₂) Group: The nitro group is also a powerful electron-withdrawing group, acting through both an inductive effect (-I) and a resonance effect (-M). beilstein-journals.org Its presence significantly lowers the electron density of the aromatic ring to which it is attached, making the system more electrophilic. evitachem.com This increased electrophilicity can be observed through changes in the electronic spectrum (UV-vis) and electrochemical properties. beilstein-journals.org

The combined effect of these two groups on the same phenyl ring in this compound results in a highly electron-deficient aromatic system. This profoundly influences the molecule's pKa, redox potential, and susceptibility to nucleophilic aromatic substitution reactions. For example, studies on a related hypervalent iodine reagent showed that adding a nitro group rendered the scaffold less electron-rich and significantly increased its reactivity under certain conditions. beilstein-journals.org

Theoretical and Experimental Studies of Steric and Electronic Effects

The interplay of steric and electronic effects in substituted biphenyls governs their three-dimensional conformation and, consequently, their biological activity.

Steric Effects: The biphenyl system is not planar. The rotation around the central C-C bond is hindered by the ortho substituents. In this compound, the trifluoromethyl group at the 2-position creates significant steric repulsion with the ortho hydrogens of the adjacent phenyl ring. This steric clash forces the two phenyl rings to adopt a twisted conformation. researchgate.net The resulting dihedral angle is a balance between the destabilizing steric repulsion in the planar form and the stabilizing π-conjugation. researchgate.net In related structures, bulky groups ortho to the biphenyl linkage have been shown to create significant twists; for instance, in a 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid derivative, the nitro group itself is twisted almost perpendicular to the benzene (B151609) ring plane due to steric hindrance. nih.gov

Electronic Effects: The strong electron-withdrawing nature of both the NO₂ and CF₃ groups significantly polarizes the molecule. nih.govnih.gov

Theoretical Studies: Computational methods like Density Functional Theory (DFT) can be used to model the electronic landscape of the molecule. These studies can calculate the electrostatic potential map, revealing the distribution of electron density and identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov Block-localized wavefunction (BLW) methods can quantify the stabilization energy from conjugation versus the destabilization from steric repulsion at different twist angles. researchgate.net

Experimental Studies: Cyclic voltammetry is an experimental technique used to measure the reduction potential of a molecule, providing a direct measure of its electron-accepting ability. Studies on a nitrated trifluoromethyl-containing compound showed a standard reduction potential comparable to its non-nitrated parent, though its reactivity was enhanced. beilstein-journals.org UV-vis spectroscopy can also reveal electronic changes, as the introduction of a nitro group can cause a bathochromic (red) shift in the absorption maximum. beilstein-journals.org

Table 2: Summary of Steric and Electronic Parameters This interactive table summarizes the key effects of the substituents on the biphenyl core.

| Parameter | Trifluoromethyl (CF₃) Group | Nitro (NO₂) Group | Combined Effect |

| Electronic Effect | Strong inductive withdrawal (-I) nih.gov | Strong inductive (-I) and resonance (-M) withdrawal beilstein-journals.org | Powerful electron deficiency on the substituted ring |

| Steric Effect | Significant bulk at ortho position, forces twisted conformation researchgate.net | Moderate bulk, can be twisted out of plane by adjacent groups nih.gov | High degree of non-planarity, restricted rotation |

| Lipophilicity | Increases lipophilicity (logP) nih.gov | Generally increases polarity | Modulated lipophilicity, dependent on overall structure |

| Metabolic Stability | Generally high due to C-F bond strength nih.gov | Can be a site of metabolic reduction | Potential for metabolic stability from CF₃, but NO₂ is a metabolic liability |

Rational Design Principles for New Chemical Entities based on the Biphenyl Scaffold

The biphenyl scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets. nih.govacs.org The rational design of new chemical entities (NCEs) based on the this compound scaffold involves leveraging its unique stereoelectronic properties.

Scaffold Hopping and Bioisosteric Replacement: One common strategy is to maintain the core biphenyl structure while modifying peripheral substituents to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org For example, the nitro group could be replaced by other electron-withdrawing bioisosteres like a cyano (-CN) or a sulfone (-SO₂R) group to fine-tune electronic properties and reduce potential toxicity associated with nitroaromatics. nih.gov

Targeting Specific Interactions: The design process aims to position functional groups in three-dimensional space to maximize interactions with a biological target.

The unsubstituted phenyl ring of this compound offers a versatile platform for introducing various substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) to probe the binding pocket of a target protein. acs.org

The twisted conformation induced by the ortho-CF₃ group presents a distinct 3D shape that may confer selectivity for a particular receptor subtype over others. mdpi.com This principle is used in "bitopic ligand" design, where one part of the molecule binds to an orthosteric site and another part extends to interact with a secondary or allosteric site. mdpi.com

The inherent properties of the 5-Nitro-2-(trifluoromethyl)phenyl moiety—its defined shape, high metabolic stability from the CF₃ group, and strong electronic character—make it an attractive starting point for fragment-based or scaffold-based drug discovery campaigns. nih.govyoutube.com By systematically synthesizing and evaluating analogues, researchers can build a comprehensive SAR to guide the development of potent and selective therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 5 Nitro 2 Trifluoromethyl 1,1 Biphenyl

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The conventional synthesis of 5-Nitro-2-(trifluoromethyl)-1,1'-biphenyl typically involves multi-step processes such as nitration and fluorination, which may rely on transition metal catalysts. evitachem.com Future research is poised to move beyond these established methods to explore more efficient and novel synthetic strategies.

A promising avenue is the investigation of unconventional gas-phase synthesis mechanisms. Recent computational and experimental studies on other biphenyl (B1667301) systems have revealed a low-temperature phenylethynyl addition–cyclization–aromatization pathway. rsc.org This de-facto barrierless reaction proceeds through the formation of a van der Waals complex, followed by radical addition, cyclization, and aromatization. rsc.orgrsc.org Exploring the applicability of this mechanism to construct the this compound scaffold could represent a significant departure from traditional solution-phase chemistry, potentially offering access to the molecule in environments and conditions previously thought unfeasible. rsc.org

Furthermore, the adoption of sustainable methodologies like flow chemistry and mechanochemistry presents a significant opportunity. These techniques can offer improved reaction control, enhanced safety, reduced solvent usage, and higher yields compared to traditional batch processing, aligning with modern demands for more environmentally benign chemical manufacturing.

Discovery of Novel Reactivity Pathways and Transformations

The reactivity of this compound is largely dictated by its electrophilic nature, stemming from the potent electron-withdrawing effects of the nitro and trifluoromethyl groups. evitachem.com This inherent electrophilicity facilitates further electrophilic aromatic substitution reactions. evitachem.com However, a significant area for future research lies in unlocking novel reactivity pathways.

Key transformations to be explored include:

Selective Reduction of the Nitro Group: Developing protocols for the selective reduction of the nitro moiety to an amine would be transformative. This would provide access to 5-amino-2-(trifluoromethyl)-1,1'-biphenyl, a versatile intermediate for a host of subsequent reactions, including diazotization, amide bond formation, and the synthesis of novel heterocyclic systems fused to the biphenyl core.